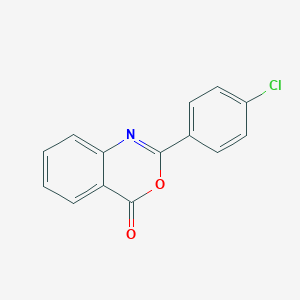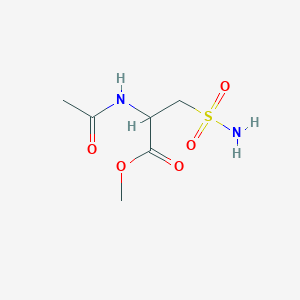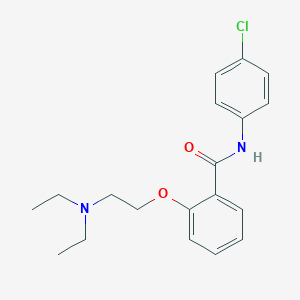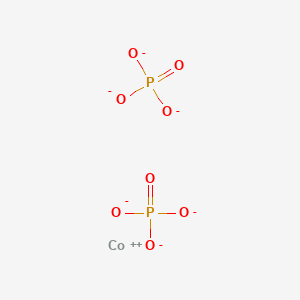
2-(4-氯苯基)-4H-3,1-苯并噁嗪-4-酮
描述
2-(4-Chlorophenyl)-4H-3,1-benzoxazin-4-one, abbreviated as 2CPB, is a phenylbenzoxazinone (PBX) compound that has been studied for its potential applications in scientific research. PBXs are a group of compounds that have been found to possess a range of biological activities, including antibacterial, antifungal, and antioxidant activities. 2CPB has been studied for its potential as an antimicrobial agent, and its biochemical and physiological effects have been investigated.
科学研究应用
Pharmaceutical Synthesis
The compound has potential use in the synthesis of pharmaceuticals due to its structural similarity to benzoxazinones, which are known for their biological activities . Its electron-rich nature allows it to act as an electron donor in chemical reactions, facilitating the synthesis of complex molecules that could have therapeutic applications.
Catalysis in Organic Reactions
As an electron-rich compound, 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one can serve as a catalyst in various organic reactions, including Diels-Alder reactions. This application is significant in the field of synthetic chemistry where efficient and selective catalysts are crucial.
Polymerization Agent
This compound has been utilized as a polymerization agent due to its ability to form polymers. This application is particularly relevant in the development of new materials with specific mechanical properties or in the creation of novel polymeric drug delivery systems.
Antimicrobial and Antiproliferative Agent
Research suggests that derivatives of benzoxazinones exhibit antimicrobial and antiproliferative properties . This indicates that 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one could be a precursor in the development of new antimicrobial and anticancer agents.
Fluorescent Dye Synthesis
Oxazine compounds, which are structurally related to benzoxazinones, are used in the synthesis of fluorescent dyes such as Nile red and Nile blue . This suggests that 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one could be explored for use in creating new fluorescent dyes for biological imaging applications.
Fire Retardant Materials
Benzoxazine resins, which can be derived from benzoxazinones, are known for their flame and fire resistance . This compound could potentially be used in the synthesis of benzoxazine resins for applications where enhanced mechanical performance and fire resistance are required.
Antioxidant and Anti-inflammatory Research
Compounds with a benzoxazinone structure have shown antioxidant and anti-inflammatory effects. This compound could be investigated for its potential use in the study of oxidative stress-related diseases and inflammatory conditions.
Cancer Research
Given the structural similarity to compounds that have shown inhibitory effects on cancer cell lines, 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one could be valuable in cancer research, particularly in the synthesis of molecules that target specific pathways in cancer cells .
作用机制
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting a potential for developing new useful derivatives .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes at the molecular level that result in its biological activity .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
A related compound, 2-(4-chlorophenyl)quinolin-4-ylmethanol, has been shown to have favorable preclinical characteristics, including oral bioavailability and the ability to readily penetrate the blood-brain barrier .
Result of Action
Related compounds have been shown to have antiproliferative effects, suggesting that this compound may also have similar effects .
Action Environment
For example, DDT, a chlorinated organic insecticide, is known to persist in the environment due to its physicochemical properties .
属性
IUPAC Name |
2-(4-chlorophenyl)-3,1-benzoxazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXNVOLVJFGYGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501243541 | |
| Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18600-52-7 | |
| Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18600-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501243541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18600-52-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the antimicrobial activity of 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives?
A: Researchers synthesized a series of derivatives based on the 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one structure and evaluated their antimicrobial activity. [] While the specific mechanism of action wasn't elucidated in the study, the research demonstrated that modifications to the aromatic ring of the base structure could influence the antimicrobial activity. This finding suggests the potential for developing more potent derivatives within this chemical class. Further research is needed to explore specific structure-activity relationships and identify optimal modifications for enhanced antimicrobial effects.
Q2: How were the synthesized 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives characterized?
A: The study employed Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (H1 NMR) spectroscopy to confirm the structure of the synthesized derivatives. [] FTIR provided information about the functional groups present in the molecules, while H1 NMR confirmed the arrangement of hydrogen atoms within the molecular structure. This combined spectroscopic data confirmed the successful synthesis of the intended 2-(4-chlorophenyl)-4H-3,1-benzoxazin-4-one derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Benzo[a]phenazine, 7-oxide](/img/structure/B101514.png)



![4-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B101525.png)







